1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one
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Overview
Description
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one is a heterocyclic compound that features a triazine ring fused with a piperidinone moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of the triazine ring, known for its stability and versatility, makes this compound a valuable candidate for further research and development.
Preparation Methods
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one typically involves the reaction of p-tolyl-substituted triazine derivatives with piperidinone under specific conditions. One common method includes:
Starting Materials:
p-Tolyl-substituted triazine and piperidinone.Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles under appropriate conditions.
Major Products: The major products depend on the type of reaction and reagents used, often resulting in modified triazine or piperidinone derivatives.
Scientific Research Applications
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one can be compared with other triazine and piperidinone derivatives:
Similar Compounds: Examples include 1,3,5-triazine derivatives and other piperidinone-based compounds.
Uniqueness: The unique combination of the triazine and piperidinone moieties in this compound provides distinct chemical and biological properties, making it a valuable subject for further research.
Properties
CAS No. |
88300-48-5 |
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Molecular Formula |
C22H22N4O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one |
InChI |
InChI=1S/C22H22N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10H,11-14H2,1-2H3 |
InChI Key |
DEEJVIOMUWUQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(=O)CC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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